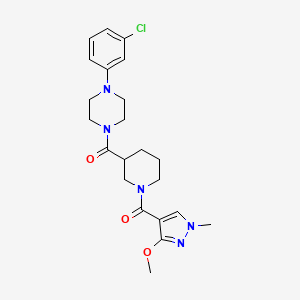

![molecular formula C18H14N2O2S B2693782 2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-64-5](/img/structure/B2693782.png)

2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

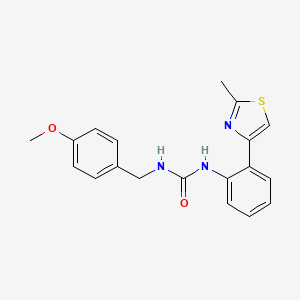

The compound “2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a chromeno[2,3-d]pyrimidine ring, and a thione group . These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The synthesis of related pyrimidine-thiones often involves the reaction of 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. Computational tools such as Density Functional Theory (DFT) can be used to predict the molecular and electronic behavior of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the thione group could potentially undergo reactions with nucleophiles or electrophiles .Aplicaciones Científicas De Investigación

Antitumor and Anticancer Properties

The pyridopyrimidine scaffold has demonstrated promising antitumor effects. For instance, piritrexim , a derivative of this compound, inhibits dihydrofolate reductase (DHFR) and exhibits good antitumor activity against carcinosarcoma in rats . Additionally, other pyridopyrimidine derivatives have been investigated for their cytotoxicity against various cancer cell lines, including A549, PC-3, MCF-7, and HepG2 .

PARP-1 Inhibition

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors, including pyridopyrimidine-based compounds, have been explored as potentiators in combination with DNA-damaging cytotoxic agents. These inhibitors compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Neuroprotective and Anti-Inflammatory Properties

Triazole-pyrimidine hybrid compounds, which incorporate the pyridopyrimidine moiety, exhibit promising neuroprotective and anti-inflammatory effects. These compounds could hold potential for therapeutic interventions related to neurological disorders .

Kinase Inhibition

Certain pyridopyrimidine derivatives act as kinase inhibitors. For example, palbociclib , developed by Pfizer, is a kinase inhibitor used in breast cancer treatment. Another compound, dilmapimod , shows potential activity against rheumatoid arthritis .

Cardiovascular Applications

Pyridopyrimidines may impact cardiovascular health. Further studies are needed to elucidate their effects on cardiac function, vasodilation, and other cardiovascular parameters.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-21-15-9-5-3-7-12(15)16-19-17-13(18(23)20-16)10-11-6-2-4-8-14(11)22-17/h2-9H,10H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUZVCSVGVCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)

![4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693709.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2693712.png)